
5-(Difluoromethyl)-4-nitrothiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Difluoromethyl)-4-nitrothiophene-2-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of thiazole and has a nitro group and a difluoromethyl group attached to it.
Aplicaciones Científicas De Investigación
5-(Difluoromethyl)-4-nitrothiophene-2-carboxylic acid has shown potential applications in various fields of scientific research. It has been extensively studied for its antimicrobial, anticancer, and anti-inflammatory activities. It has also been found to be useful in the development of new drugs and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-(Difluoromethyl)-4-nitrothiophene-2-carboxylic acid is not fully understood. However, studies have shown that it exerts its biological activities by inhibiting certain enzymes and signaling pathways in the body. It has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 5-(Difluoromethyl)-4-nitrothiophene-2-carboxylic acid has significant biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(Difluoromethyl)-4-nitrothiophene-2-carboxylic acid in lab experiments include its high potency, low toxicity, and ease of synthesis. However, its limitations include its limited solubility in water and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the research on 5-(Difluoromethyl)-4-nitrothiophene-2-carboxylic acid. These include:
1. Further studies to understand its mechanism of action and its potential for drug development.
2. Development of new synthetic methods to improve the yield and purity of the compound.
3. Investigation of its potential applications in other fields, such as agriculture and materials science.
4. Studies to identify its potential side effects and toxicity in vivo.
5. Exploration of its potential as a diagnostic tool for certain diseases.
Conclusion:
In conclusion, 5-(Difluoromethyl)-4-nitrothiophene-2-carboxylic acid is a chemical compound that has shown significant potential in various fields of scientific research. Its antimicrobial, anticancer, and anti-inflammatory activities make it a promising candidate for drug development. Further studies are needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of 5-(Difluoromethyl)-4-nitrothiophene-2-carboxylic acid involves the reaction between 5-bromo-4-nitrothiophene-2-carboxylic acid and difluoromethyl iodide in the presence of a base. The reaction takes place under mild conditions and yields the desired product in good yield.
Propiedades
IUPAC Name |
5-(difluoromethyl)-4-nitrothiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2NO4S/c7-5(8)4-2(9(12)13)1-3(14-4)6(10)11/h1,5H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRSQHIDVGBDBFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1[N+](=O)[O-])C(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Difluoromethyl)-4-nitrothiophene-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2905630.png)

![1-{1-[3-(2,3-dihydro-1H-inden-5-yloxy)-2-hydroxypropyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone](/img/structure/B2905633.png)
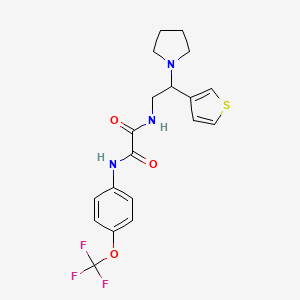
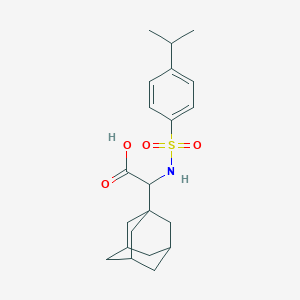

![2-Chloro-N-[3-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)phenyl]acetamide](/img/structure/B2905641.png)
![2-Phenylmethoxycarbonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B2905644.png)

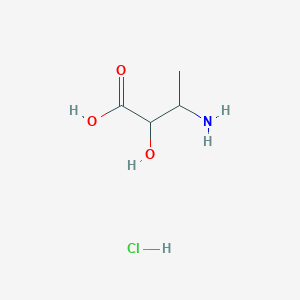
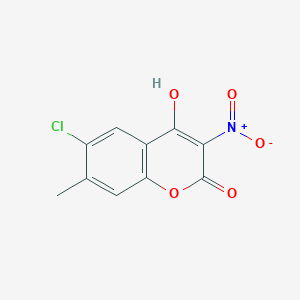
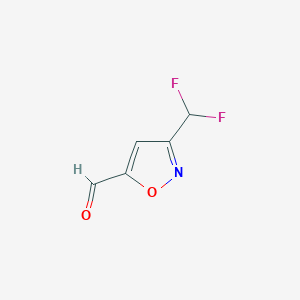
![tert-Butyl N-[(3S)-1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2905651.png)
![1-[Phenylmethyl-13C]-1H-1,2,3-benzotriazole](/img/structure/B2905652.png)